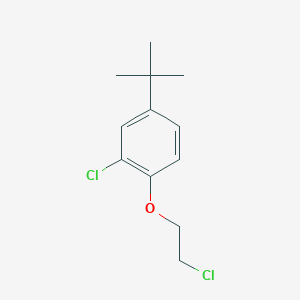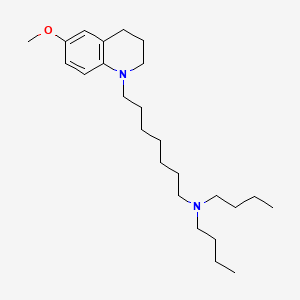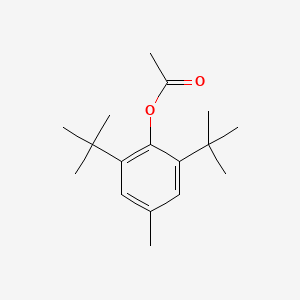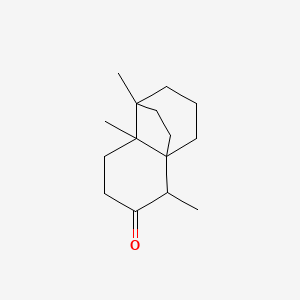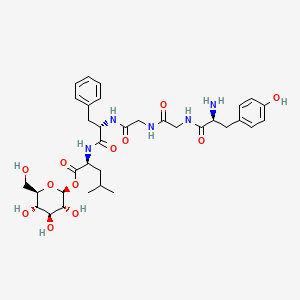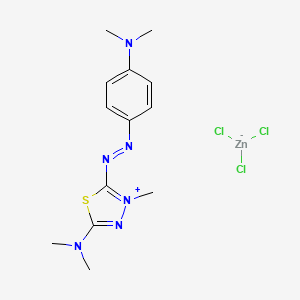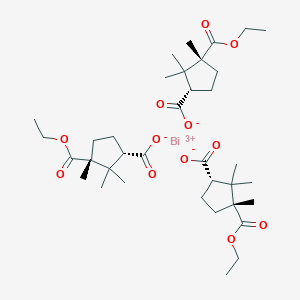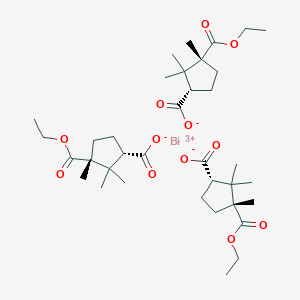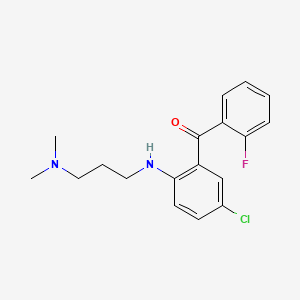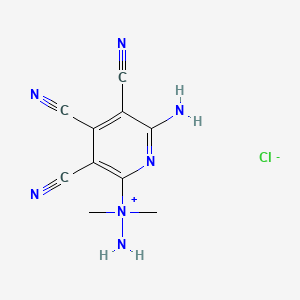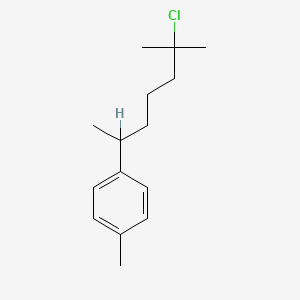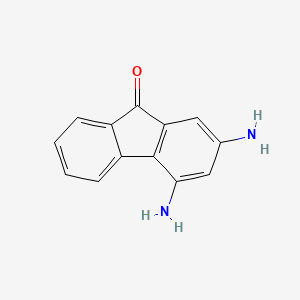
2,4-Diamino-9h-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diamino-9H-fluoren-9-one is a chemical compound with the molecular formula C13H10N2O. It is known for its distinctive structure, which includes a fluorenone core substituted with amino groups at the 2 and 4 positions. This compound is a white to pale yellow crystalline solid and is soluble in various organic solvents such as ethanol and dimethyl sulfoxide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-9H-fluoren-9-one typically involves the reaction of fluorenone with aromatic amines. One common method includes the reaction of fluorenone with p-phenylenediamine in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Diamino-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydrofluorenone derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are commonly employed.
Major Products:
Oxidation: Formation of fluorenone quinones.
Reduction: Formation of hydrofluorenone derivatives.
Substitution: Formation of N-substituted fluorenone derivatives.
Aplicaciones Científicas De Investigación
2,4-Diamino-9H-fluoren-9-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-Diamino-9H-fluoren-9-one involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. In DNA research, the compound’s fluorescent properties allow it to bind to DNA and facilitate visualization under specific conditions .
Comparación Con Compuestos Similares
2,7-Diamino-9H-fluoren-9-one: Similar structure but with amino groups at the 2 and 7 positions.
2,6-Diamino-9H-fluoren-9-one: Amino groups at the 2 and 6 positions, used as a sensitizer in photographic materials.
4,5-Diamino-9H-fluoren-9-one: Amino groups at the 4 and 5 positions, used in early discovery research.
Uniqueness: 2,4-Diamino-9H-fluoren-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its applications in DNA research and potential pharmaceutical uses highlight its versatility and importance in various scientific fields .
Propiedades
Número CAS |
6638-62-6 |
|---|---|
Fórmula molecular |
C13H10N2O |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
2,4-diaminofluoren-9-one |
InChI |
InChI=1S/C13H10N2O/c14-7-5-10-12(11(15)6-7)8-3-1-2-4-9(8)13(10)16/h1-6H,14-15H2 |
Clave InChI |
WMNBHWWCHOVGHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


